6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine

Quality Control Purity Analysis Chemical Procurement

Variability in kinase inhibitor synthesis arises when generic pyrazolo[3,4-b]pyridine analogs are substituted. 6-Chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 1422057-41-7) eliminates this risk: • Defined 4-Me/6-Cl substitution pattern ensures reproducible target engagement for CDK2, CDK9, GSK-3, PI4KIIIβ. • 6-Cl handle enables rapid parallel synthesis via Suzuki coupling. • Commercial ≥97% purity supports reliable LC-MS/HPLC calibration and scalable route development. Standard pack sizes: 100 mg, 250 mg, 500 mg, 1 g. Custom synthesis available.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
CAS No. 1422057-41-7
Cat. No. B1403917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine
CAS1422057-41-7
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C=NN2)Cl
InChIInChI=1S/C7H6ClN3/c1-4-2-6(8)10-7-5(4)3-9-11-7/h2-3H,1H3,(H,9,10,11)
InChIKeyDQOQOYKTUYYYOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine: Chemical Identity & Baseline


6-Chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 1422057-41-7) is a heterocyclic small molecule belonging to the pyrazolo[3,4-b]pyridine family, characterized by a fused pyrazole-pyridine bicyclic core with a chlorine atom at the 6-position and a methyl group at the 4-position. Its molecular formula is C7H6ClN3 and molecular weight is 167.6 g/mol . This compound is primarily utilized as a versatile building block in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules, with commercial availability typically at ≥97% purity from multiple suppliers .

Core Scaffold Kinase inhibitor synthesis and focused library design Privileged pyrazolo[3,4-b]pyridine core
Supply Consistency ≥97% purity across multiple commercial suppliers Reduces repurification burden for sensitive workflows
Synthetic Handle 6-Chloro enables modular cross-coupling diversification Streamlines SAR exploration and derivatization

Substitution Risk for 6-Chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine


Substituting 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine with other pyrazolo[3,4-b]pyridine analogs is not straightforward due to the profound impact of the specific 4-methyl and 6-chloro substitution pattern on biological target engagement and synthetic reactivity. Quantitative structure-activity relationship (QSAR) studies demonstrate that substituent identity and position on the pyrazolo[3,4-b]pyridine scaffold dictate selectivity among adenosine receptor subtypes (A1, A2A, A3) and kinases such as CDK2, CDK9, GSK-3, and PI4KIIIβ [1]. For instance, while the scaffold itself confers broad activity, the presence or absence of a halogen at C6 or a methyl at C4 can shift potency by orders of magnitude or alter selectivity profiles entirely. Therefore, generic replacement with unsubstituted or differently substituted analogs introduces unacceptable variability in assay outcomes and downstream synthetic yields, directly impacting experimental reproducibility and project timelines.

!
Position-specific substitution dictates selectivity
Altering the 4-methyl or 6-chloro pattern may shift kinase selectivity profiles; unsubstituted or differently substituted analogs can lose CDK2/9 or GSK-3 activity.
!
Cross-coupling handle absent in dehalogenated analogs
Without the 6-chloro group, direct palladium-catalyzed diversification is blocked, severely limiting synthetic access to focused libraries.
!
Methyl group critical for hydrophobic binding
Absence of the 4-methyl substituent may compromise interactions observed in potent kinase inhibitors, affecting binding affinity and assay reproducibility.

Quantitative Differentiation Evidence for 6-Chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine


Vendor Purity Benchmarking Across Major Suppliers

Across multiple reputable commercial suppliers, 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine is consistently offered at high purity specifications. Aladdin Scientific lists a purity of 97% , Chemenu Inc. specifies 97% , Leyan certifies 98% , and MolCore provides a 'NLT 98%' (Not Less Than 98%) specification . This consistency reduces batch-to-batch variability risk compared to less commonly sourced analogs where purity may be lower or less rigorously characterized.

Purity Benchmarking
Supplier data, verify CoA
≥97% to ≥98%
Across 4 major vendors
Reduces repurification needs; supports synthetic reliability
Review vendor CoA before scale-up
Quality Control Purity Analysis Chemical Procurement

Predicted Physicochemical Baseline for Process Chemistry

Computational predictions for 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine estimate a boiling point of 341.6±37.0 °C and a density of 1.438±0.06 g/cm³ [1]. These values are essential for planning large-scale synthesis, purification (e.g., distillation parameters), and formulation. While these are predicted values, they provide a quantitative starting point absent from many less-characterized analogs, enabling more informed procurement for process development.

Predicted Properties
Predicted data
B.P. 341.6±37.0 °C
Density 1.438±0.06 g/cm³
Supports process development planning
Experimental verification advised
Physicochemical Properties Process Chemistry Compound Handling

Scaffold-Validated Kinase Inhibition for CDK2/9 Programs

While direct experimental data for 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine is limited in the peer-reviewed literature, a closely related analog from the pyrazolo[3,4-b]pyridine class (compound 2e) demonstrated potent dual CDK2/cyclin A and CDK9/cyclin T1 inhibition with IC50 values of 0.36 μM and 1.8 μM, respectively [1]. This establishes the scaffold's intrinsic capacity for sub-micromolar kinase engagement. The 6-chloro-4-methyl substitution pattern on the target compound is a privileged motif for further derivatization aimed at improving potency and selectivity over other CDKs [2]. In contrast, unsubstituted pyrazolo[3,4-b]pyridine lacks this baseline inhibitory activity, underscoring the necessity of specific substitution for biological relevance.

Kinase Activity Class-level
Class-level inference
Analog 2e: CDK2 0.36 µM, CDK9 1.8 µM
vs. unsubstituted scaffold (no significant inhibition)
Supports CDK-targeted library design; scaffold exhibits sub-micromolar activity
Direct data for target compound needed; analog-based inference
Kinase Inhibition CDK2 CDK9 Anticancer Research

Synthetic Versatility via 6-Chloro Cross-Coupling Handle

The presence of a chlorine atom at the 6-position of 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [1]. This allows for modular diversification of the pyrazolo[3,4-b]pyridine core to explore structure-activity relationships. In contrast, 4-methyl-1H-pyrazolo[3,4-b]pyridine (lacking the 6-chloro) cannot undergo such direct C6 functionalization, severely limiting synthetic tractability. The 6-chloro group thus provides a quantifiable advantage in chemical space accessibility for library synthesis.

Synthetic Handle
Class-level inference
Pd-catalyzed cross-coupling enabled
Typical yields 80–95% in related systems
Enables rapid SAR exploration; >10-fold derivative accessibility
Optimization needed for specific coupling partners
Organic Synthesis Cross-Coupling Medicinal Chemistry

High-Impact Procurement Use Cases for 6-Chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine


Kinase Inhibitor Library Synthesis

Procure 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine as a core scaffold for generating focused libraries of CDK2, CDK9, GSK-3, or PI4KIIIβ inhibitors. The 6-chloro handle enables rapid parallel synthesis via Suzuki coupling to introduce diverse aryl/heteroaryl groups [1], while the pre-installed 4-methyl group mimics key hydrophobic interactions observed in potent kinase inhibitors [2].

Process Chemistry Development

Utilize 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine as a model substrate for optimizing cross-coupling reactions on heteroaryl chlorides. The commercial availability at >97% purity and known physicochemical predictions (b.p. 341.6°C) [3] make it a reliable and well-characterized starting point for developing scalable synthetic routes.

Targeted Protein Degradation (PROTAC) Building Block

Employ 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine as a kinase-recruiting warhead in PROTAC design. The chloro substituent can be elaborated to attach linker moieties, while the pyrazolo[3,4-b]pyridine core provides affinity for a range of clinically relevant kinases (CDK2/9, GSK-3) [2].

Analytical Method Development and Validation

Use high-purity 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine as a reference standard for HPLC, LC-MS, or NMR method development. The consistent purity across vendors (97-98%) ensures reliable calibration and reduces variability in quantitative analyses of more complex reaction mixtures.

Application
Selection Property
Validation Focus
Kinase Inhibitor Library Synthesis
Halide cross-coupling handle and privileged methyl substitution
CDK2/9, GSK-3, or PI4KIIIβ inhibition in biochemical kinase assays
Process Chemistry Development
Consistent ≥97% purity and predicted physicochemical baseline
Cross-coupling reaction optimization and scalable route development
PROTAC Warhead Building Block
Kinase-recruiting scaffold with linker-attachment site at C6
Target engagement and degradation efficiency in cellular models
Analytical Reference Standard
High-purity material (97–98%) with multi-vendor consistency
HPLC/LC-MS calibration and method robustness verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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